Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
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Overview
Description
Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by a cyclopentane ring substituted with a tert-butyl ester group and a hydroxymethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclopentanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported as an efficient method for the preparation of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release the active hydroxymethyl group, which can then participate in various biochemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butylcyclopentane: Similar structure but lacks the hydroxymethyl group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a cyclopropyl ring instead of a cyclopentane ring.
Tert-butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate: Contains an amino group and a cyclopentene ring.
Uniqueness
Tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate is unique due to the presence of both the hydroxymethyl and tert-butyl ester groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
137613-90-2 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h12H,4-8H2,1-3H3 |
InChI Key |
WERJMFAMAFYNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)CO |
Origin of Product |
United States |
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